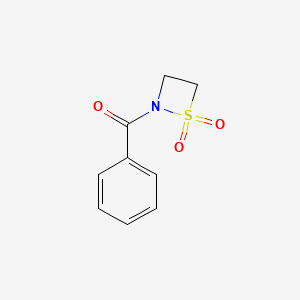
2-Benzoyl-1,2-thiazetidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1,2-thiazetidine 1,1-dioxide is a compound belonging to the class of thiazetidine dioxides. This compound is characterized by a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms, with a benzoyl group attached to it. The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties and reactivity.
準備方法
The synthesis of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide typically involves several steps:
Starting Material: The synthesis often begins with S-benzyl-β-homocysteine.
Oxidative Chlorination: This step involves the oxidative chlorination of the starting material.
Ring Closure: The chlorinated intermediate undergoes ring closure with ammonia to form the thiazetidine ring.
Silylation: The resulting compound is then silylated to protect the functional groups.
Desilylation: The silylated compound is desilylated using TBAF in THF to yield the final product.
化学反応の分析
2-Benzoyl-1,2-thiazetidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated or N-acylated derivatives.
Common reagents used in these reactions include bromoacetates for alkylation and acyl chlorides for acylation. The major products formed from these reactions are sulfonic acids and sulfonamides.
科学的研究の応用
2-Benzoyl-1,2-thiazetidine 1,1-dioxide has several scientific research applications:
Industry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide involves its interaction with microbial cell walls, leading to the disruption of cell wall synthesis. This is similar to the mechanism of action of β-lactam antibiotics, where the compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis .
類似化合物との比較
2-Benzoyl-1,2-thiazetidine 1,1-dioxide can be compared with other similar compounds such as:
1,2-Thiazetidine-3-acetic acid 1,1-dioxide: This compound is also a thiazetidine dioxide but with an acetic acid group instead of a benzoyl group.
1,2-Benzothiazine 1,1-dioxide: This compound has a similar sulfone group but with a different ring structure and is known for its antimicrobial properties.
The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogues.
特性
CAS番号 |
69462-91-5 |
|---|---|
分子式 |
C9H9NO3S |
分子量 |
211.24 g/mol |
IUPAC名 |
(1,1-dioxothiazetidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C9H9NO3S/c11-9(8-4-2-1-3-5-8)10-6-7-14(10,12)13/h1-5H,6-7H2 |
InChIキー |
XLLMJOHDEIURNN-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)N1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


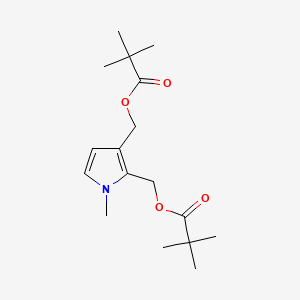

![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

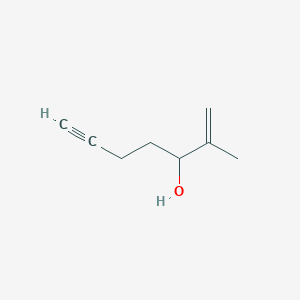
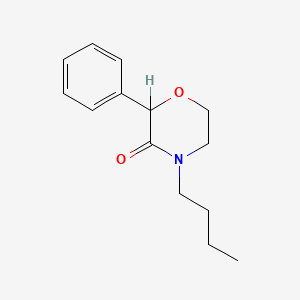
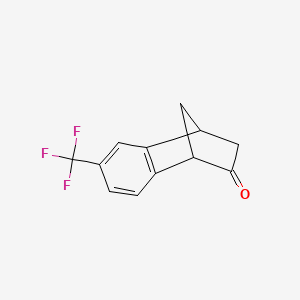
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
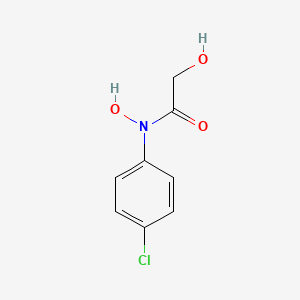
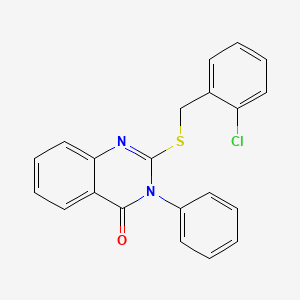
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
